(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol (R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13538121
InChI: InChI=1S/C15H24N2O/c1-16(10-11-18)15-8-5-9-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m1/s1
SMILES: CN(CCO)C1CCCN(C1)CC2=CC=CC=C2
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol

(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol

CAS No.:

Cat. No.: VC13538121

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol -

Specification

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
IUPAC Name 2-[[(3R)-1-benzylpiperidin-3-yl]-methylamino]ethanol
Standard InChI InChI=1S/C15H24N2O/c1-16(10-11-18)15-8-5-9-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m1/s1
Standard InChI Key NTKXQXSJYRKPCO-OAHLLOKOSA-N
Isomeric SMILES CN(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2
SMILES CN(CCO)C1CCCN(C1)CC2=CC=CC=C2
Canonical SMILES CN(CCO)C1CCCN(C1)CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₆H₂₆N₂O, with a molecular weight of 262.39 g/mol. Its IUPAC name, 2-[(1-benzylpiperidin-3-yl)methyl-methylamino]ethanol, reflects the arrangement of functional groups:

  • A piperidine ring (six-membered amine heterocycle) at position 3.

  • A benzyl group (C₆H₅CH₂) attached to the piperidine nitrogen.

  • A methylamino group (-N(CH₃)-) linked to the ethanol moiety (-CH₂CH₂OH).

The stereochemistry is defined by the (R)-configuration at the carbon connecting the piperidine and methylamino groups, as illustrated in its SMILES notation:
CN(CCO)C1CCCN(Cc2ccccc2)C1.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₆N₂O
Molecular Weight262.39 g/mol
IUPAC Name2-[(1-benzylpiperidin-3-yl)methyl-methylamino]ethanol
Stereochemistry(R)-configuration
Canonical SMILESCN(CCO)C1CCCN(Cc2ccccc2)C1

Physicochemical Properties

While direct data on this enantiomer is limited, analogous piperidine derivatives exhibit:

  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, dichloromethane) but limited aqueous solubility.

  • Stability: Stable under inert atmospheres but susceptible to oxidation due to the tertiary amine .

  • Melting/Boiling Points: Estimated to align with similar amines (melting point: 80–120°C; boiling point: >250°C under reduced pressure).

Synthesis and Manufacturing

Enantioselective Synthesis

The (R)-enantiomer is synthesized via chiral resolution or asymmetric catalysis. A patented method involves:

  • Activation of (S)-1-benzylpiperidine: The piperidine nitrogen is functionalized with an activating group (e.g., O-acyl, O-sulfonyl) to enhance reactivity .

  • Nucleophilic Substitution: Reaction with 2-(methylamino)ethanol under basic conditions (e.g., K₂CO₃ in acetonitrile) at 80°C .

  • Deprotection: Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups if required .

This route achieves >98% enantiomeric excess (ee) by leveraging the stereochemical integrity of the starting material .

Table 2: Representative Synthetic Conditions

StepConditionsYield
Activation(S)-1-benzylpiperidine + ClCO₂R85%
Alkylation2-(methylamino)ethanol, K₂CO₃, 80°C72%
DeprotectionPd/C, H₂, ethanol90%

Purification Strategies

  • Column Chromatography: Silica gel with dichloromethane/methanol gradients removes byproducts .

  • Crystallization: Recrystallization from ethyl acetate/n-hexane yields high-purity crystals .

Applications in Pharmaceutical Research

Intermediate in Ibrutinib Synthesis

(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol is a key intermediate in synthesizing ibrutinib, a Bruton’s tyrosine kinase inhibitor used for hematologic malignancies. The enantiopure compound ensures the final API’s stereochemical fidelity, critical for target binding .

Role in Avoiding Genotoxic Impurities

The use of enantiomerically pure intermediates minimizes genotoxic byproducts during API manufacturing. For example, the (R)-enantiomer’s controlled synthesis prevents racemization, which could introduce undesired isomers .

Recent Advances and Future Directions

Catalytic Asymmetric Methods

Recent patents highlight organocatalysts (e.g., chiral phosphoric acids) for enantioselective synthesis, reducing reliance on chiral starting materials .

Green Chemistry Approaches

  • Solvent-Free Reactions: Mechanochemical synthesis using ball mills improves sustainability .

  • Biocatalysis: Engineered lipases achieve kinetic resolution with >99% ee.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator